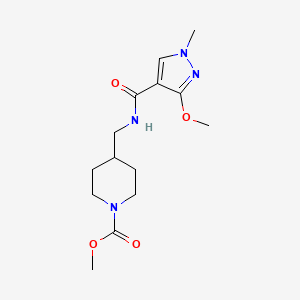

methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate

説明

Methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a methyl carbamate group at position 1 and a methylene-linked pyrazole carboxamide moiety at position 2. The pyrazole ring is further modified with a methoxy group at position 3 and a methyl group at position 1.

特性

IUPAC Name |

methyl 4-[[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-17-9-11(13(16-17)21-2)12(19)15-8-10-4-6-18(7-5-10)14(20)22-3/h9-10H,4-8H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPXUHNYVJNIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of various chemical products, including intermediates for other chemical syntheses.

作用機序

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

Piperidine-Carboxylate Derivatives

The tert-butyl piperidine-1-carboxylate derivatives listed in (e.g., tert-butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate, CAS 614730-59-5) share the piperidine-carboxylate backbone but differ in substituents. Key distinctions include:

- Ester Group : The target compound uses a methyl ester, whereas analogues employ tert-butyl esters. Tert-butyl groups confer enhanced lipophilicity and metabolic stability compared to methyl esters, which may influence bioavailability .

- Substituent Position: The target compound’s pyrazole-carboxamide substituent at position 4 contrasts with aromatic or halogenated groups in analogues (e.g., bromo-fluorophenyl in CAS 2033173-30-5).

Pyrazole-Containing Analogues

The compound described in (1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid) shares a pyrazole core but integrates additional pyrimidine and piperidine-carboxylic acid moieties. Differences include:

- Functional Groups : The compound features a carboxylic acid instead of a methyl ester, enhancing hydrogen-bonding capacity but reducing cell permeability.

- Substituent Complexity : The ethoxyethyl and ethyl groups in introduce greater conformational flexibility compared to the rigid methoxy and methyl groups in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 1: Hypothetical Property Comparison Based on Structural Features

Note: Data inferred from structural trends and analogous compounds .

Crystallographic and Computational Insights

- Crystal Packing : Tools like Mercury CSD 2.0 () enable comparison of packing patterns. The target compound’s pyrazole and piperidine groups likely form intermolecular hydrogen bonds (N–H···O, C=O···H–N) similar to tert-butyl analogues but with shorter contacts due to smaller substituents .

- Refinement Accuracy : SHELX programs () are widely used for refining such structures. The target compound’s moderate complexity (vs. ’s pyrazolopyrimidine) allows high-resolution refinement (R-factor <5%) using SHELXL .

Research Implications

- Medicinal Chemistry : The methyl ester in the target compound balances lipophilicity and metabolic liability, making it a preferable intermediate over tert-butyl derivatives for prodrug development.

- Material Science : Piperidine-pyrazole hybrids exhibit tunable electronic properties for optoelectronic applications, though this remains underexplored .

生物活性

Methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate is a complex chemical compound with significant biological activity, particularly in pharmacological applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a piperidine ring , a methoxy group , and a pyrazole moiety , which contribute to its versatile biological activity. The synthesis typically involves the activation of the carboxylic acid group of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, followed by reaction with piperidine to form an amide bond, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting that methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate could act as a potential chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.2 | Apoptosis induction |

| HT-29 | 12.8 | Cell cycle arrest |

| SMMC-7721 | 18.5 | Inhibition of proliferation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary results indicate that certain derivatives show promising inhibition of COX-2 activity, which can lead to reduced production of prostaglandin E2 (PGE2) .

| Compound | IC50 COX-2 (µM) |

|---|---|

| Methyl derivative | 5.0 |

| Standard control (Celecoxib) | 0.5 |

Antimicrobial Activity

The pyrazole scaffold is known for its antimicrobial properties as well. Compounds similar to methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate have demonstrated activity against various bacterial strains, including Gram-positive bacteria. This suggests potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of both methoxy and methyl groups on the pyrazole ring appears to enhance its biological activity by influencing binding affinity and selectivity towards target enzymes or receptors.

Case Studies

A recent study examined the effects of methyl 4-((3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)methyl)piperidine-1-carboxylate in vivo using animal models with induced tumors. Results showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。